![molecular formula C7H10O B2824913 1-methylbicyclo[3.1.0]hexan-4-one CAS No. 14845-46-6](/img/structure/B2824913.png)
1-methylbicyclo[3.1.0]hexan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methylbicyclo[3.1.0]hexan-4-one, also known as Sabina ketone, is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.2069 g/mol . This compound is characterized by a bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. The presence of a ketone functional group at the second position and a methyl group at the fifth position further defines its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylbicyclo[3.1.0]hexan-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This method, although efficient, requires specialized equipment and glassware, making it challenging to scale up .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of catalytic processes can be applied to develop scalable production methods. The use of continuous flow reactors and advanced catalytic systems may offer potential solutions for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-methylbicyclo[3.1.0]hexan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ketone functional group is particularly reactive and can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: The oxidation of this compound typically yields carboxylic acids or diketones.
Reduction: Reduction reactions produce the corresponding alcohol, 5-Methylbicyclo[3.1.0]hexan-2-ol.
Substitution: Halogenation results in the formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1-methylbicyclo[3.1.0]hexan-4-one has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules. Its unique bicyclic structure makes it an interesting subject for studying reaction mechanisms and stereochemistry .
In biology and medicine, derivatives of this compound have been investigated for their potential therapeutic properties. The compound’s structural features make it a candidate for drug design and development, particularly in the search for new antimicrobial and anti-inflammatory agents .
Mecanismo De Acción
The mechanism of action of 1-methylbicyclo[3.1.0]hexan-4-one is primarily related to its interaction with biological targets through its ketone functional group. The compound can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexan-2-one: This compound shares the same bicyclic structure but lacks the methyl group at the fifth position.
5-Isopropylbicyclo[3.1.0]hexan-2-one:
Uniqueness
The presence of the methyl group at the fifth position in 1-methylbicyclo[3.1.0]hexan-4-one distinguishes it from other similar compounds. This structural feature influences its chemical reactivity and biological activity, making it a unique compound for various applications .
Propiedades
IUPAC Name |
5-methylbicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLGSJXMDGAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)


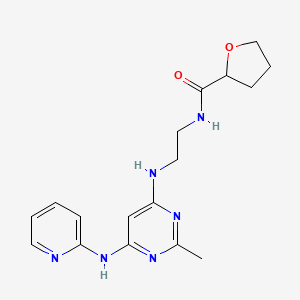
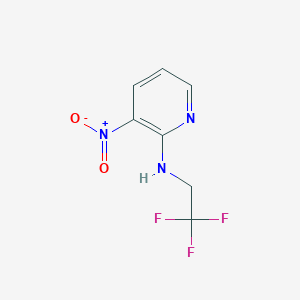
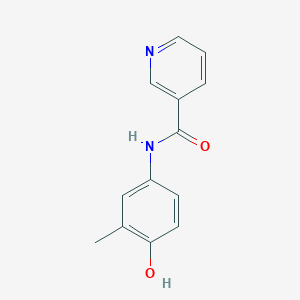
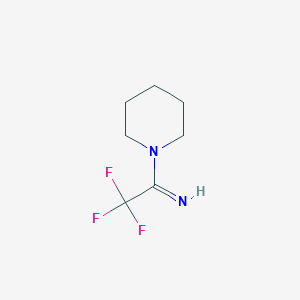


![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2824847.png)
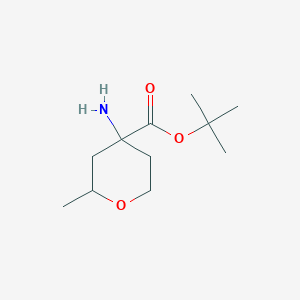

![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2824851.png)
